3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
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Overview
Description
3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a complex organic compound that features both chlorinated aromatic rings and an oxime functional group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to a range of biological effects .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to induce a range of molecular and cellular effects, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves the reaction of 3-(4-chlorophenyl)-3-oxopropanal with 2,4-dichlorobenzyl hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-oxopropanal: Lacks the oxime group but shares the chlorinated aromatic ring.
2,4-dichlorobenzyl hydroxylamine: Contains the oxime group but lacks the 3-(4-chlorophenyl)-3-oxopropanal moiety.
Uniqueness
3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorinated aromatic rings and an oxime group makes it a versatile compound for various applications.
Properties
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO2/c17-13-4-1-11(2-5-13)16(21)7-8-20-22-10-12-3-6-14(18)9-15(12)19/h1-6,8-9H,7,10H2/b20-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLAPAUAIACWEG-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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